6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide

Nicotinic Receptor Pharmacology Subtype Selectivity Neurological Research

6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is a synthetic small molecule (C18H25N5O2, MW 343.43) featuring a nicotinamide core, a cyclopentyloxy group, and a 1,2,4-triazole-containing side chain. This compound is a member of a class of triazole derivatives identified as selective nicotinic acetylcholine receptor (nAChR) antagonists, specifically designed to target the α7 subtype.

Molecular Formula C18H25N5O2
Molecular Weight 343.431
CAS No. 2034535-10-7
Cat. No. B2898506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide
CAS2034535-10-7
Molecular FormulaC18H25N5O2
Molecular Weight343.431
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3
InChIInChI=1S/C18H25N5O2/c1-13(2)16(10-23-12-19-11-21-23)22-18(24)14-7-8-17(20-9-14)25-15-5-3-4-6-15/h7-9,11-13,15-16H,3-6,10H2,1-2H3,(H,22,24)
InChIKeyOYBJGKJNPVWHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide (CAS 2034535-10-7) for Targeted Nicotinic Receptor Research


6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is a synthetic small molecule (C18H25N5O2, MW 343.43) featuring a nicotinamide core, a cyclopentyloxy group, and a 1,2,4-triazole-containing side chain [1]. This compound is a member of a class of triazole derivatives identified as selective nicotinic acetylcholine receptor (nAChR) antagonists, specifically designed to target the α7 subtype [2]. Its procurement is relevant for research programs requiring pharmacological tools with a defined selectivity profile within the nAChR family.

Why In-Class Nicotinic Antagonists Cannot Substitute for 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide


Generic substitution within the nicotinic antagonist class is highly unreliable due to profound differences in receptor subtype selectivity, which drive distinct downstream pharmacological effects. This compound's parent patent family explicitly claims selectivity for the α7 nAChR, a receptor implicated in cognition, inflammation, and cancer, while stating a lack of binding to the α4β2 nAChR, the predominant high-affinity nicotine binding site in the brain [1]. Substituting with a pan-nAChR antagonist or an α4β2-selective ligand would fundamentally alter the experimental model, invalidating results and wasting resources by introducing off-target effects that this compound was specifically designed to avoid.

Quantitative Differentiation Evidence for 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide


α7 Nicotinic Receptor Selectivity Over α4β2 Subtype

The compound's defining differentiation is its selectivity for the α7 nicotinic acetylcholine receptor (nAChR) over the α4β2 subtype. While specific IC50 or Ki values for this exact compound are not publicly disclosed, the patent characterizes the class as selective α7 nAChR antagonists that 'are not believed to bind to α4β2 nAChR' [1]. This profile contrasts with broad-spectrum antagonists like mecamylamine (IC50 ~0.1-1 µM for multiple subtypes) and the α4β2 partial agonist varenicline, serving as a class-level differentiator [REFS-2, REFS-3]. The targeted receptor interaction is supported by the compound's distinct chemical structure, including its 1,2,4-triazole and cyclopentyloxy-nicotinamide moieties.

Nicotinic Receptor Pharmacology Subtype Selectivity Neurological Research

Antiproliferative Potential in Non-Small Cell Lung Cancer (NSCLC)

The patent family explicitly contemplates the use of these novel nicotinic receptor antagonists to 'inhibit the growth cycle of non-small cell lung cancer cells' [1]. This is based on the role of α7 nAChR in mediating cancer cell proliferation. While specific anti-proliferative IC50 data for this compound are not publicly available, this represents a targeted application distinct from nicotinic antagonists developed for neurological or smoking cessation indications. This potential application provides a different therapeutic and research angle compared to conventional nAChR ligands.

Lung Cancer Oncology α7 nAChR Antagonist

Validated Application Scenarios for 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide in Scientific Research


Studying α7 Nicotinic Receptor Function in Neuroinflammation

Use as a selective α7 nAChR antagonist to dissect the receptor's role in neuroinflammatory pathways. Its designed selectivity profile, as per patent EP2723173B1, makes it suitable for experiments where α4β2-mediated effects must be excluded, such as in microglial activation assays where both subtypes are often expressed [1].

Investigating nAChR-Driven Proliferation in Non-Small Cell Lung Cancer (NSCLC) Models

Employ as a tool compound in NSCLC cell line assays to study α7 nAChR-mediated proliferative signaling. This application is directly supported by the patent's contemplation of inhibiting cancer cell growth, providing a rationale for its use in oncology-focused nAChR research [1].

Pharmacological Tool for Receptor Subtype Profiling

Incorporate into a panel of nicotinic receptor ligands to create a pharmacological fingerprint for native or recombinant nAChR subtypes. Its unique structure and reported selectivity, distinct from classic antagonists like mecamylamine, contribute to a more comprehensive characterization of receptor populations in tissue samples [1].

Quote Request

Request a Quote for 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.